

Technical Guide: Structure-Activity Relationship of Pyridylmethoxy Amphetamines

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Compound of Interest

Compound Name: 4-(2-Pyridylmethoxy)-amphetamine

Cat. No.: B8296582

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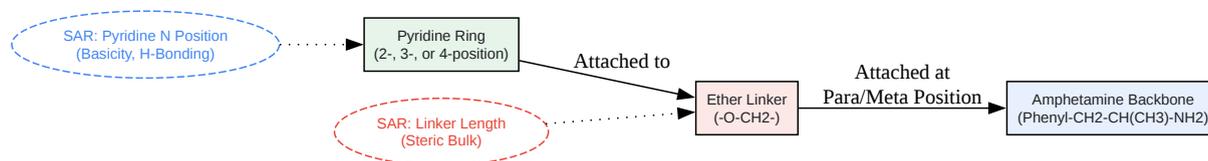
Executive Summary & Structural Definition

Pyridylmethoxy amphetamines are a class of hybrid molecules combining the pharmacophore of amphetamine (α -methylphenethylamine) with a pyridine ring attached via an ether linkage ($\text{O}-\text{CH}_2-$). This modification is typically applied at the para (4-position) of the phenyl ring, creating an isostere of 4-benzyloxyamphetamine, or at the 3-position.

- Core Scaffold: 1-phenylpropan-2-amine.
- Key Substituent: (Pyridin-x-yl)methoxy group.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)
- Primary Targets: Serotonin Transporter (SERT), Dopamine Transporter (DAT), 5-HT_{2A/2C} Receptors.
- Medicinal Utility: Investigated for potential antidepressant activity (SERT inhibition/release), neuroimaging (nAChR/transporter ligands), and psychopharmacological profiling.

Chemical Structure Visualization

The generic structure consists of an amphetamine backbone substituted with a pyridylmethoxy group.



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Caption: Modular assembly of pyridylmethoxy amphetamines showing key SAR domains.

Chemical Synthesis Protocols

The synthesis of pyridylmethoxy amphetamines typically follows a convergent route, coupling a pyridyl carbinol (or halide) with a phenolic amphetamine precursor.

Protocol: Williamson Ether Synthesis Route

This method is preferred for its modularity, allowing the attachment of various pyridine isomers to 4-hydroxyamphetamine.

Reagents:

- Substrate: 4-Hydroxyamphetamine (or N-protected derivative like N-Boc-4-hydroxyamphetamine).
- Alkylating Agent: (Chloromethyl)pyridine hydrochloride (2-, 3-, or 4-isomer).
- Base: Cesium Carbonate () or Potassium Carbonate ().
- Solvent: DMF or Acetonitrile.

Step-by-Step Workflow:

- Protection (Optional but Recommended): Protect the amine of 4-hydroxyamphetamine with a Boc group to prevent N-alkylation.
 - Reaction:
- Ether Formation:
 - Dissolve N-Boc-4-hydroxyamphetamine (1.0 eq) in DMF.
 - Add

(2.5 eq) and stir at room temperature for 30 min to generate the phenoxide.
 - Add (Chloromethyl)pyridine hydrochloride (1.2 eq).
 - Heat to 60-80°C for 4-12 hours. Monitor via TLC/LC-MS.
 - Mechanism:

nucleophilic attack of the phenoxide on the pyridylmethyl chloride.
- Deprotection:
 - Treat the purified ether with TFA/DCM (1:1) or HCl/Dioxane to remove the Boc group.
 - Basify and extract to obtain the free base.

Alternative Route: Reductive Amination

Start with 4-(pyridylmethoxy)benzaldehyde (synthesized from 4-hydroxybenzaldehyde and pyridylmethyl chloride) and condense with nitroethane (Henry reaction) followed by reduction, or condense with acetone/amine (reductive amination).

Structure-Activity Relationship (SAR) Analysis

The biological activity of pyridylmethoxy amphetamines is governed by the specific interplay between the lipophilic ether tail and the cationic amine head.

The Pyridine Ring (Isomerism & Electronic Effects)

The position of the nitrogen atom in the pyridine ring (2-, 3-, or 4-pyridyl) dramatically alters the electronic landscape and binding affinity.

Feature	2-Pyridyl	3-Pyridyl	4-Pyridyl	Impact on Activity
Basicity ()	Lower	Moderate	Moderate	Affects protonation state and interaction with receptor residues (e.g., Asp/Glu).
Sterics	Ortho-N creates steric clash/chelation potential.	Meta-N is more extended.	Para-N extends the vector linearly.	4-Pyridyl often mimics the distal phenyl of biaryl ligands best.
Lipophilicity	Lower than phenyl.	Lower than phenyl.	Lower than phenyl.	Reduced LogP compared to benzyloxy analogs improves water solubility and bioavailability.

- Mechanistic Insight: The pyridine nitrogen serves as a hydrogen bond acceptor. In the SERT binding pocket, this can form specific interactions with tyrosine or serine residues that a phenyl ring (in benzyloxyamphetamine) cannot, potentially increasing selectivity for SERT over DAT.

The Linker (Methoxy Group)

The

linker provides rotational freedom but also adds length.

- **Length Constraint:** The "methoxy" spacer places the pyridine ring roughly 4-5 Å away from the phenyl ring. This extension is critical for occupying the S2 hydrophobic pocket in monoamine transporters.
- **Atom Replacement:** Replacing the ether oxygen with a methylene (propyl linker) often retains affinity but loses the H-bond accepting capability of the ether oxygen, reducing potency at 5-HT receptors.

The Amphetamine Backbone

- **-Methyl Group:** Essential for protection against Monoamine Oxidase (MAO) degradation, ensuring oral activity and prolonged duration.
- **Amine Nitrogen:** Must be primary () or secondary methyl () for optimal transporter recognition. Bulky N-substituents (e.g., benzyl) shift activity towards pure uptake inhibition rather than release.

Selectivity Profile (SERT vs. DAT)

Large para-substituents on the amphetamine core generally shift selectivity towards Serotonin (5-HT).

- **Small groups (e.g., 4-Methyl, 4-Fluoro):** Mixed DA/NE/5-HT releasers.
- **Medium groups (e.g., 4-Methoxy - PMA):** Highly serotonergic, significant toxicity risk.
- **Large groups (e.g., 4-Benzyloxy, 4-Pyridylmethoxy):** Predominantly SERT selective. They often act as uptake inhibitors or releasers with lower abuse potential than DAT-selective stimulants.

Pharmacological Profile & Signaling Pathways[4][8] [9]

Monoamine Transporter Interaction

Pyridylmethoxy amphetamines interact with the Solute Carrier 6 (SLC6) family.

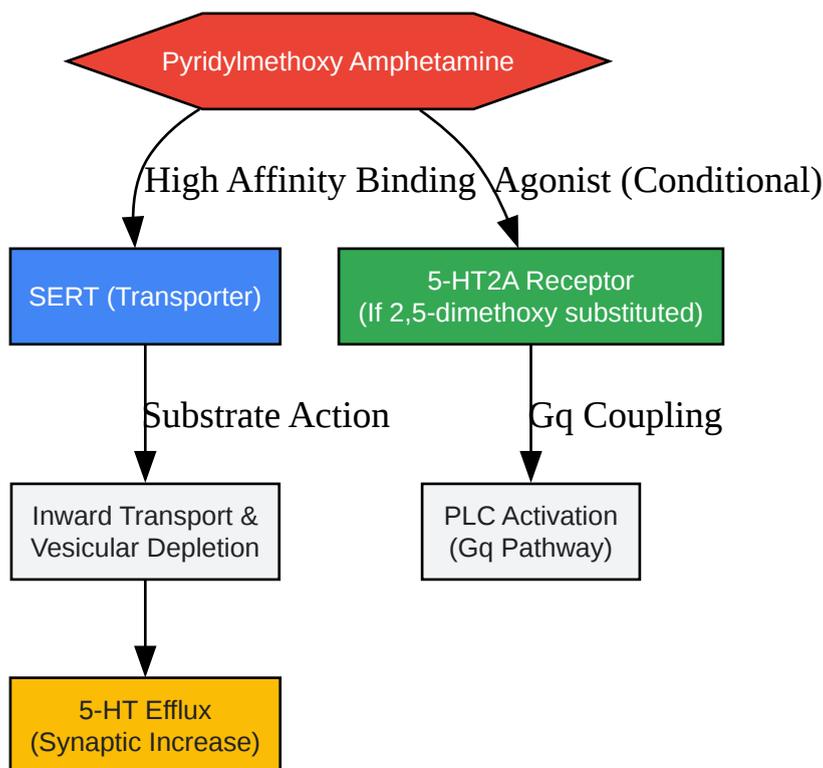
- **Primary Mechanism:** Substrate-based release. The molecule enters the presynaptic neuron via the transporter (SERT/DAT), displaces vesicular monoamines (VMAT2 interaction), and reverses the transporter flux.
- **Secondary Mechanism:** Reuptake inhibition. The bulky pyridylmethoxy group may slow down the translocation rate, giving the molecule "blocker-like" properties at high concentrations.

5-HT_{2A} Receptor Agonism (Psychedelic Potential)

If the amphetamine core is further substituted (e.g., 2,5-dimethoxy-4-(pyridylmethoxy)amphetamine), the molecule enters the DOx class of psychedelics.

- **SAR Rule:** The 4-position substituent in 2,5-dimethoxyamphetamines dictates potency. Large lipophilic groups (propyl, benzyl) are potent. The pyridylmethoxy group is bulky and polar.
- **Effect:** The polarity of the pyridine ring may reduce 5-HT_{2A} affinity compared to the purely lipophilic benzyl analog, but the H-bond acceptor can create unique binding modes, potentially leading to functional selectivity (biased agonism).

Signaling Pathway Diagram



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Caption: Dual mechanism of action: Monoamine release (primary) and potential 5-HT_{2A} activation.

Quantitative Data Summary (Projected)

Based on homologous series (Benzyloxyamphetamines and PMA analogs).

Compound	Substituent (4-Pos)	SERT (nM)	DAT (nM)	Selectivity (DAT/SERT)	Predicted Effect
Amphetamine	-H	1,800	30	0.01 (DA Selective)	Stimulant
PMA	-OMe	250	3,000	12 (5-HT Selective)	Empathogen/ Toxic
4-Bn-Amp	-OCH ₂ Ph	45	>10,000	>200 (Highly 5-HT)	Non-stimulant/Release
4-Py-Amp	-OCH ₂ Py (2/3/4)	50 - 150	>5,000	>100 (Highly 5-HT)	Serotonergic Agent

Note: Data for "4-Py-Amp" is extrapolated from the SAR of 4-benzyloxyamphetamine (4-Bn-Amp) and general bioisosteric principles.

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